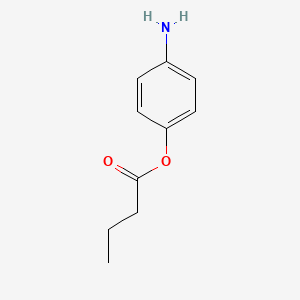![molecular formula C14H8Cl3F3N4 B13702208 (R)-6-Chloro-1-[1-(2,4-dichlorophenyl)ethyl]-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13702208.png)
(R)-6-Chloro-1-[1-(2,4-dichlorophenyl)ethyl]-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-6-Chloro-1-[1-(2,4-dichlorophenyl)ethyl]-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyrazine is a synthetic organic compound that belongs to the class of pyrazolopyrazines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Chloro-1-[1-(2,4-dichlorophenyl)ethyl]-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyrazine typically involves multi-step organic reactions. The starting materials often include chlorinated aromatic compounds and pyrazole derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
®-6-Chloro-1-[1-(2,4-dichlorophenyl)ethyl]-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyrazine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various functionalized analogs.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-6-Chloro-1-[1-(2,4-dichlorophenyl)ethyl]-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyrazine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It could serve as a probe to understand various biochemical processes.
Medicine
In medicinal chemistry, ®-6-Chloro-1-[1-(2,4-dichlorophenyl)ethyl]-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyrazine may be investigated for its potential therapeutic effects. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, agrochemicals, or other specialty chemicals. Its unique properties may offer advantages in various applications.
Mecanismo De Acción
The mechanism of action of ®-6-Chloro-1-[1-(2,4-dichlorophenyl)ethyl]-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyrazine would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to ®-6-Chloro-1-[1-(2,4-dichlorophenyl)ethyl]-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyrazine may include other pyrazolopyrazines with different substituents. Examples could be:
- 6-Chloro-1-[1-(2,4-dichlorophenyl)ethyl]-3-methyl-1H-pyrazolo[3,4-b]pyrazine
- 6-Chloro-1-[1-(2,4-dichlorophenyl)ethyl]-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrazine
Uniqueness
The uniqueness of ®-6-Chloro-1-[1-(2,4-dichlorophenyl)ethyl]-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyrazine lies in its specific combination of substituents, which may confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H8Cl3F3N4 |
|---|---|
Peso molecular |
395.6 g/mol |
Nombre IUPAC |
6-chloro-1-[1-(2,4-dichlorophenyl)ethyl]-3-(trifluoromethyl)pyrazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C14H8Cl3F3N4/c1-6(8-3-2-7(15)4-9(8)16)24-13-11(21-5-10(17)22-13)12(23-24)14(18,19)20/h2-6H,1H3 |
Clave InChI |
YRTDSWXBLBGPNR-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=C(C=C1)Cl)Cl)N2C3=NC(=CN=C3C(=N2)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


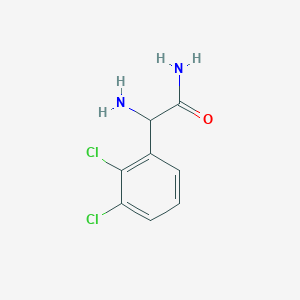

![3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole](/img/structure/B13702136.png)

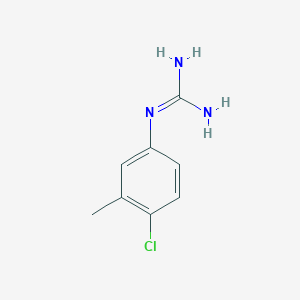
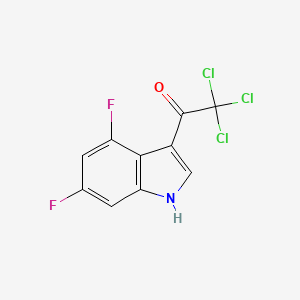

![Benzo[b]thiophene, 3-bromo-6-(1,1-dimethylethyl)-](/img/structure/B13702176.png)

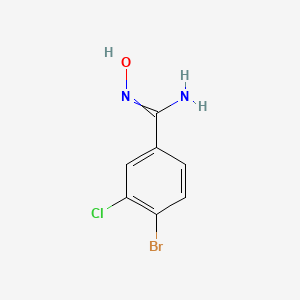
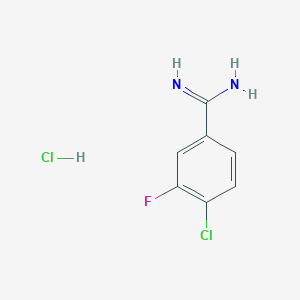
![1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]-2-propanol](/img/structure/B13702204.png)
